molecular formula C19H18F3NOS B1344850 4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone CAS No. 898782-98-4

4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone

Cat. No. B1344850
CAS RN: 898782-98-4
M. Wt: 365.4 g/mol
InChI Key: JXZDRNUVYSTIPU-UHFFFAOYSA-N
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Description

4’-Thiomorpholinomethyl-3-trifluoromethylbenzophenone (TMB) is a synthetic compound with a molecular formula of C19H18F3NOS and a molecular weight of 365.4 g/mol . It is widely used in scientific research due to its unique physical and chemical properties.


Molecular Structure Analysis

The molecular structure of TMB consists of 19 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The exact arrangement of these atoms forms the unique structure of TMB.


Physical And Chemical Properties Analysis

TMB has a molecular weight of 365.4 g/mol . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Thiomorpholine derivatives are synthesized through various chemical reactions, demonstrating their versatility as intermediates in organic synthesis. For instance, thiomorpholine moieties are incorporated into complex molecules, such as triazoloquinazolinones and 1,2,4-triazoles, showcasing the structural diversity achieved with these compounds. These studies not only highlight the synthetic routes but also delve into the crystal structure, vibrational properties, and theoretical analyses, providing a foundation for understanding the chemical behavior of thiomorpholine derivatives (Sun et al., 2021).

Antimicrobial and Biological Activities

Thiomorpholine derivatives exhibit significant biological activities, including antimicrobial effects. Research into 4-thiomorpholin-4ylbenzohydrazide derivatives has shown potential in developing new bioactive molecules with less toxicity and safer profiles. These compounds have been tested for their antimicrobial activities, suggesting their utility in addressing various microbial threats (Kardile & Kalyane, 2010).

Material Science and Catalysis

In material science, thiomorpholine derivatives have been utilized in the synthesis of novel materials with specific functions. For example, a study on the development of a hydrogel containing a thioether group for the selective support material in the preparation of gold nanoparticles illustrates the application of thiomorpholine in creating materials with high catalytic activity for chemical reductions (Ilgin, Ozay, & Ozay, 2019).

Photophysics and Photochemistry

The photobehavior of mixed nπ*/ππ* triplets in derivatives of benzophenone, while not directly linked to thiomorpholinomethyl-trifluoromethylbenzophenone, provides insight into the photophysical properties of related compounds. These studies are crucial for understanding the interaction of these molecules with light, which could have implications for their use in photodynamic therapy or as photo-switchable molecules (Jornet, Tormos, & Miranda, 2011).

Future Directions

Fluorine compounds, such as TMB, are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This suggests that TMB and similar compounds may continue to be of interest in future research and development, particularly in the field of trifluoromethylation reactions .

properties

IUPAC Name

[4-(thiomorpholin-4-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)17-3-1-2-16(12-17)18(24)15-6-4-14(5-7-15)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZDRNUVYSTIPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642929
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Thiomorpholinomethyl-3-trifluoromethylbenzophenone

CAS RN

898782-98-4
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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